molecular formula C26H31N3O2S B2810554 N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide CAS No. 887205-85-8

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide

Cat. No.: B2810554
CAS No.: 887205-85-8
M. Wt: 449.61
InChI Key: VYXYANQBSOESGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide is a complex organic compound that features a piperazine ring, a thiophene ring, and a methoxybenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-benzylpiperazine from piperazine and benzyl chloride under basic conditions.

    Thiophene Derivative Preparation: The thiophene ring is introduced through a reaction between thiophene-2-carboxaldehyde and a suitable Grignard reagent.

    Coupling Reaction: The piperazine intermediate is then coupled with the thiophene derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Amidation: The final step involves the amidation reaction where the coupled product is reacted with 4-methoxybenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: The compound is used to investigate receptor binding and activity, especially in the context of serotonin and dopamine receptors.

    Biological Studies: It serves as a tool compound to study cellular pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets:

    Receptor Binding: The compound binds to serotonin and dopamine receptors, modulating their activity.

    Pathway Modulation: It influences intracellular signaling pathways, potentially affecting neurotransmitter release and uptake.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-chlorobenzamide
  • N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-fluorobenzamide

Uniqueness

N-(1-(4-benzylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for specific therapeutic applications and research studies.

Properties

IUPAC Name

N-[1-(4-benzylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O2S/c1-20(27-26(30)22-10-12-23(31-2)13-11-22)25(24-9-6-18-32-24)29-16-14-28(15-17-29)19-21-7-4-3-5-8-21/h3-13,18,20,25H,14-17,19H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXYANQBSOESGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.